molecular formula C20H30O4 B158711 15(S)-Hpepe CAS No. 125992-60-1

15(S)-Hpepe

Cat. No. B158711
M. Wt: 334.4 g/mol
InChI Key: FPMFSFWYWZLDKP-XWJJKCKWSA-N
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Description

15(S)-Hpepe is a synthetic, non-natural, and semi-synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the naturally occurring compound, 15-deoxy-Δ12,14-prostaglandin J2 (15-d-PGJ2). 15(S)-Hpepe is a member of the family of prostaglandins, which are compounds that are involved in a variety of biological processes. This compound has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. The purpose of

Scientific Research Applications

Lipoxin Generation and Anti-inflammatory Properties

  • Lipoxin Formation : 15(S)-HPEPE, when incubated with a 5-lipoxygenase enzyme, facilitates the generation of lipoxin A5 isomers. This indicates a potential anti-inflammatory role, as lipoxins are known to be involved in resolving inflammation (Ho & Wong, 1990).

  • Modulation of Arachidonic Acid Metabolism : 15-HPEPE is shown to inhibit arachidonic acid metabolism in rabbit platelets, suggesting its potential role in modulating inflammatory responses and possibly contributing to anti-thrombotic and anti-atherosclerotic actions (Tsunomori et al., 1996).

Cellular and Molecular Effects

  • Impact on Prostaglandin Formation : 15-HPEPE alters the balance between prostaglandin (PG) and arachidonoyl-CoA (AA-CoA) formations in rabbit kidney medulla microsomes. This suggests a role in cellular signaling pathways, particularly in the context of inflammation and cell metabolism (Sakuma et al., 2006).

Potential Therapeutic Applications

  • Therapeutic Potential in Pulmonary Diseases : Interleukin-4 enhances 15-lipoxygenase activity and the incorporation of 15(S)-HETE into cellular phospholipids in pulmonary epithelial cells. This points to a possible therapeutic application of 15(S)-HPEPE in pulmonary diseases, particularly those involving airway inflammation (Profita et al., 1999).

properties

IUPAC Name

(5Z,8Z,11Z,13E,15S,17Z)-15-hydroperoxyicosa-5,8,11,13,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h3-5,8-11,13-14,17,19,23H,2,6-7,12,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMFSFWYWZLDKP-DBVSHIMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101348024
Record name (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15(S)-Hpepe

CAS RN

125992-60-1
Record name (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
F Ait-Said, I Elalamy, C Werts, MT Gomard… - … et Biophysica Acta (BBA …, 2003 - Elsevier
Prostaglandin H synthase 2 (PGHS-2), a highly inducible isoenzyme, is responsible for overproduction of the prostaglandins (PGs) in inflammatory sites. We established that among fish …
Number of citations: 50 www.sciencedirect.com
LL Tan, LR Shen - Journal of Zhejiang University (Agriculture and …, 2016 - cabdirect.org
Eicosanoids, which mediate various physiological and pathophysiological processes, are mainly formed from C20 polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA, 20: …
Number of citations: 2 www.cabdirect.org
L Tan, X Xin, L Zhai, L Shen - Lipids, 2016 - Springer
Drosophila melanogaster has been a widely used as a model system for its powerful genetic tools. However, it remains to be illustrated if Drosophila can be used to examine the …
Number of citations: 8 link.springer.com
SS Gorina, TM Iljina, LS Mukhtarova… - International Journal of …, 2022 - mdpi.com
The genome of the neotropical fruit bat Sturnira hondurensis was recently sequenced, revealing an unexpected gene encoding a plant-like protein, CYP74C44, which shares ca. 90% …
Number of citations: 7 www.mdpi.com
G Cardozo, M Mastrogiovanni, A Zeida, N Viera… - Antioxidants, 2023 - mdpi.com
Human peroxiredoxin 3 (HsPrx3) is a thiol-based peroxidase responsible for the reduction of most hydrogen peroxide and peroxynitrite formed in mitochondria. Mitochondrial …
Number of citations: 3 www.mdpi.com
EO Smirnova, AM Egorova, NV Lantsova… - Current Issues in …, 2023 - mdpi.com
The lipoxygenase (LOX) cascade is a source of bioactive oxylipins that play a regulatory role in plants, animals, and fungi. Soybean (Glycine max (L.) Merr.) LOXs are the classical …
Number of citations: 4 www.mdpi.com
M Yamane, A Abe, S Yamane, F Ishikawa - Journal of Chromatography B …, 1992 - Elsevier
A method for the analysis of hydroperoxy polyunsaturated fatty acids was developed. The hydroperoxy groups were acetylated by acetic anhydride, and the mixture was partially purified …
Number of citations: 14 www.sciencedirect.com
JP Iliou, D Jourd'heuil, F Robin, B Serkiz, P Guivarc'h… - Lipids, 1992 - Wiley Online Library
The kinetics of photoperoxidation of [1 −14 C]arachidonic acid (20∶4n−6) at 1.32 mM was studied either with the unsaturated fatty acid alone or in the presence of 10μM of antioxidants …
Number of citations: 29 aocs.onlinelibrary.wiley.com
YY Toporkova, EO Smirnova, NV Lantsova… - International Journal of …, 2021 - mdpi.com
The CYP74 clan cytochromes (P450) are key enzymes of oxidative metabolism of polyunsaturated fatty acids in plants, some Proteobacteria, brown and green algae, and Metazoa. The …
Number of citations: 3 www.mdpi.com
M Schwarz, A Löser, Q Cheng… - Redox Biology, 2023 - Elsevier
Five out of eight human glutathione peroxidases (GPXs) are selenoproteins, representing proteins that contain selenium as part of the amino acid selenocysteine. The GPXs are …
Number of citations: 10 www.sciencedirect.com

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